(E)-3-methylhex-2-enal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-3-methylhex-2-enal |
InChI |
InChI=1S/C7H12O/c1-3-4-7(2)5-6-8/h5-6H,3-4H2,1-2H3/b7-5+ |
InChI Key |
GYDWAHVMHVWZOZ-FNORWQNLSA-N |
Isomeric SMILES |
CCC/C(=C/C=O)/C |
Canonical SMILES |
CCCC(=CC=O)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of E 3 Methylhex 2 Enal
Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Carbonyl System
The conjugated system in (E)-3-methylhex-2-enal, consisting of a carbon-carbon double bond and a carbonyl group, creates electrophilic centers at both the carbonyl carbon and the β-carbon. This electronic arrangement makes the molecule susceptible to both direct (1,2-addition) and conjugate (1,4-addition) attacks by nucleophiles.
Michael Addition Reactions with α,β-Unsaturated Aldehydes as Acceptors
The Michael addition, a type of conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds like this compound. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile, known as the Michael donor, adds to the β-carbon of the α,β-unsaturated aldehyde, the Michael acceptor. wikipedia.org This process is thermodynamically controlled and is effective for forming carbon-carbon bonds under mild conditions. wikipedia.orgorganic-chemistry.org
A wide range of nucleophiles can participate in Michael additions, including enolates, malonates, and other doubly stabilized carbanions. wikipedia.orgrsc.org For instance, the conjugate addition of a glycine (B1666218) Schiff base nickel (II) complex to α,β-unsaturated aldehydes, catalyzed by an organocatalyst, can produce adducts in high yields. rsc.org Similarly, the Michael addition of malonates to α,β-unsaturated aldehydes can be effectively catalyzed by pyrrolidine-based organocatalysts in aqueous media, yielding good to excellent results. rsc.org The reaction mechanism involves the nucleophilic attack at the β-carbon, leading to an enolate intermediate, which is subsequently protonated to yield the final 1,4-addition product. libretexts.org
The versatility of the Michael addition is further highlighted by its application in tandem reactions. For example, a Michael addition can be followed by an intramolecular aldol (B89426) condensation in a process known as the Robinson annulation, which is a powerful method for ring formation. pressbooks.pub
Table 1: Examples of Michael Addition Reactions with α,β-Unsaturated Aldehydes
| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type |
| Glycine Schiff base Ni(II) complex | (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Chiral α-amino acid derivatives rsc.org |
| Malonates | Pyrrolidine-based organocatalyst / Aqueous media | Functionalized dicarbonyl compounds rsc.org |
| Deconjugated butyrolactams | Diphenylprolinol silyl (B83357) ether | Michael adducts with high enantioselectivity acs.org |
| Enolates | Base (e.g., alkoxide) | 1,5-Dicarbonyl compounds libretexts.orgpressbooks.pub |
Hydrogenation of the Carbon-Carbon Double Bond
The selective hydrogenation of α,β-unsaturated aldehydes is a significant industrial process for producing valuable chemicals like unsaturated alcohols, saturated aldehydes, and saturated alcohols. acs.org The hydrogenation of this compound can lead to three potential products: (E)-3-methylhex-2-en-1-ol (via C=O bond hydrogenation), 3-methylhexanal (B98541) (via C=C bond hydrogenation), or 3-methylhexan-1-ol (via hydrogenation of both C=C and C=O bonds).
Achieving high selectivity for one product over the others is a key challenge. The hydrogenation of the C=O group to form the unsaturated alcohol is often thermodynamically less favored than the hydrogenation of the C=C bond on monometallic catalysts. osti.gov Therefore, the development of specialized catalysts is crucial. Bimetallic and dilute alloy catalysts have shown enhanced selectivity towards unsaturated alcohols. osti.gov For example, platinum catalysts supported on iron-based layered double hydroxides have been investigated for the selective hydrogenation of other α,β-unsaturated aldehydes like cinnamaldehyde (B126680) and citral. rsc.org
Strategies to enhance selectivity include modifying the electronic properties of the catalyst surface, creating electrophilic sites to promote C=O bond adsorption, and utilizing steric effects to inhibit C=C bond adsorption. acs.org Intermetallic compounds and catalysts with spatially separated active sites are also being explored to improve both reactivity and selectivity in the hydrogenation of α,β-unsaturated aldehydes. acs.orgbohrium.com
Table 2: Potential Products of this compound Hydrogenation
| Product Name | Bond(s) Hydrogenated |
| (E)-3-Methylhex-2-en-1-ol | C=O |
| 3-Methylhexanal | C=C |
| 3-Methylhexan-1-ol | C=C and C=O |
Reactions with Hydrohalic Acids on Related Alkene Structures (e.g., HBr addition to (E)-3-methylhex-2-ene)
The reaction of hydrohalic acids (like HBr or HCl) with alkenes is a classic example of electrophilic addition. pressbooks.pub In the case of a related, non-conjugated structure like (E)-3-methylhex-2-ene, the addition of HBr proceeds via a carbocation intermediate. pressbooks.pub The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the more stable carbocation intermediate.
However, in the presence of peroxides, the addition of HBr to an alkene follows an anti-Markovnikov pathway. youtube.comaskfilo.com This radical-mediated reaction results in the bromine atom adding to the less substituted carbon of the double bond. askfilo.comck12.org For 3-methylhex-2-ene, this would result in the formation of 2-bromo-3-methylhexane. youtube.com The product of this reaction contains two chiral centers, leading to the possibility of four stereoisomers. youtube.com
For α,β-unsaturated carbonyl compounds, the reaction with hydrohalic acids can be more complex due to the conjugated system. organic-chemistry.org The reaction can proceed via a 1,4-conjugate addition mechanism. sci-hub.se Furthermore, methods have been developed for the halogenation of α,β-unsaturated carbonyl compounds using a combination of a hydrohalic acid and an oxidizing agent like OXONE®, which generates the halogen in situ. organic-chemistry.orgresearchgate.net
Oxidative Transformations of the Aldehyde Moiety
The aldehyde group in this compound is susceptible to oxidation, leading to the formation of various derivatives.
Formation of Carboxylic Acid Derivatives
The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding (E)-3-methylhex-2-enoic acid. smolecule.com This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of other aldehydes can be achieved using reagents like potassium permanganate (B83412) or chromium trioxide. The resulting α,β-unsaturated carboxylic acid, (E)-3-methylhex-2-enoic acid, is a valuable compound in its own right, used as a building block in various chemical syntheses. chemicalbook.comcymitquimica.com
Ozonolysis and Degradation Pathways
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com When this compound reacts with ozone, the C=C double bond is cleaved. The reaction proceeds through the formation of an unstable primary ozonide, which then rearranges to a more stable ozonide intermediate. masterorganicchemistry.commdpi.com This intermediate is then typically worked up under reductive or oxidative conditions.
Based on the general mechanism of ozonolysis of α,β-unsaturated aldehydes, the cleavage of the double bond in this compound would be expected to yield two smaller carbonyl-containing fragments. mdpi.comunion.edu Specifically, the ozonolysis of the C2=C3 bond would lead to the formation of glyoxal (B1671930) from the C1 and C2 part of the molecule, and butan-2-one from the C3 to C6 fragment.
The ozonolysis of α,β-unsaturated aldehydes is an important atmospheric degradation pathway. researchgate.net The reaction of ozone with the double bond is an electrophilic addition. researchgate.net The decomposition of the primary ozonide can lead to the formation of a stable carbonyl compound and a Criegee intermediate. rsc.org These reactive intermediates can undergo further reactions in the atmosphere. Studies on similar unsaturated aldehydes have shown that the ozonolysis can lead to a variety of products, including smaller aldehydes and other oxygenated species. mdpi.com For example, the ozonolysis of 3-methylhex-3-ene under oxidative conditions yields propanone and propanoic acid. doubtnut.comdoubtnut.comyoutube.com
Table 3: Expected Primary Products from Ozonolysis of this compound
| Starting Material | Ozonolysis Products |
| This compound | Glyoxal and Butan-2-one |
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization of this compound is employed to modify its chemical properties for specific applications, such as enhancing its detectability for analysis or utilizing it as a building block in the synthesis of more complex molecules. Key strategies involve reactions at the carbonyl group and transformations of the corresponding carboxylic acid.
The carbonyl group of this compound readily reacts with primary amines and related nucleophiles to form imines (also known as Schiff bases) and oximes. These reactions are fundamental in both synthetic chemistry and bio-organic chemistry.
As an α,β-unsaturated aldehyde, this compound presents two electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond. Reaction with an amine can therefore lead to two possible initial products: a 1,2-addition product (at the carbonyl group) or a 1,4-addition (conjugate addition) product (at the β-carbon). libretexts.orgopenstax.org
Imine Formation (1,2-Addition): The direct reaction of the aldehyde with a primary amine leads to the formation of an imine. This reaction is typically reversible and acid-catalyzed. The initial nucleophilic addition to the carbonyl group forms a carbinolamine intermediate, which then dehydrates to yield the final imine product.
Conjugate Addition (1,4-Addition): Weaker nucleophiles, including primary and secondary amines, can also add to the β-carbon. pressbooks.pub This conjugate addition is often reversible but can be thermodynamically favored, leading to the formation of β-amino aldehydes. libretexts.orgopenstax.org The final product obtained often depends on the specific reactants and reaction conditions.
Oxime Formation: A notable derivatization is the reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction is analogous to imine formation and serves as a method to protect the aldehyde group or to create intermediates for further synthesis. A patent describes the formation of an oxime from a structurally related compound, which was then further alkylated to produce oxime ethers. google.com For example, an oxime was treated with iodomethane (B122720) in the presence of potassium carbonate to yield the corresponding O-methyl oxime. google.com
Table 1: Imine and Oxime Formation from α,β-Unsaturated Aldehydes
| Reactant | Product Type | Reaction Type | Key Intermediates |
|---|---|---|---|
| Primary Amine (R-NH₂) | Imine | 1,2-Addition (Direct) | Carbinolamine |
| Primary/Secondary Amine | β-Amino Aldehyde | 1,4-Addition (Conjugate) | Enolate ion |
While aldehydes themselves cannot be esterified directly, the corresponding carboxylic acid, (E)-3-methylhex-2-enoic acid, can be readily converted into a variety of esters. This unsaturated carboxylic acid is of interest in its own right and serves as a key intermediate for derivatives used in the fragrance and flavor industries. cymitquimica.comcymitquimica.com
The most common method for this transformation is Fischer esterification. This process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to remove the water formed during the reaction or to use an excess of the alcohol reactant.
Research and industrial applications have demonstrated the utility of this reaction. (E)-3-methylhex-2-enoic acid's reactivity is primarily governed by its carboxylic acid functional group, which allows for these standard esterification processes. cymitquimica.com The esters produced are valued for their aromatic properties. smolecule.com
Table 2: Representative Esterification of (E)-3-Methylhex-2-enoic Acid
| Carboxylic Acid | Alcohol Reactant | Catalyst | Product |
|---|---|---|---|
| (E)-3-Methylhex-2-enoic Acid | Methanol (B129727) | Acid Catalyst (e.g., H₂SO₄) | Methyl (E)-3-methylhex-2-enoate |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (E)-3-methylhex-2-enal, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a comprehensive analysis.
The aldehydic proton is expected to appear at the most downfield region (around 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The vinyl proton on the α-carbon (C2) would likely resonate between 5.8 and 6.2 ppm, appearing as a doublet due to coupling with the aldehydic proton. The protons of the ethyl group at C4 and the methyl group at C3 will have characteristic chemical shifts and splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (Aldehyde) | 9.5 - 10.0 | Doublet (d) | ~8 |
| H2 (Vinyl) | 5.8 - 6.2 | Doublet (d) | ~8 |
| H4 (Methylene) | 2.1 - 2.4 | Quartet (q) | ~7.5 |
| H5 (Methyl) | 1.0 - 1.2 | Triplet (t) | ~7.5 |
| H6 (Methyl) | 1.9 - 2.1 | Singlet (s) | N/A |
| H7 (Methyl on C3) | 1.8 - 2.0 | Singlet (s) | N/A |
Note: The data in this table is predicted based on the analysis of analogous compounds and general principles of ¹H NMR spectroscopy.
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. For this compound, the carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The sp² hybridized carbons of the double bond (C2 and C3) will appear in the olefinic region (120-160 ppm). The sp³ hybridized carbons of the alkyl chain will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (Carbonyl) | 190 - 200 |
| C2 (Vinyl) | 125 - 135 |
| C3 (Vinyl) | 155 - 165 |
| C4 (Methylene) | 25 - 35 |
| C5 (Methyl) | 10 - 15 |
| C6 (Methyl on C3) | 15 - 25 |
Note: The data in this table is predicted based on the analysis of analogous compounds and general principles of ¹³C NMR spectroscopy.
Mass Spectrometry (MS) Applications
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for identifying and quantifying compounds in complex mixtures.
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound in complex matrices such as food and environmental samples. The compound is first separated from other components in the mixture based on its boiling point and polarity on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification.
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (112.17 g/mol ). The fragmentation pattern will be characteristic of an α,β-unsaturated aldehyde. Common fragmentation pathways include α-cleavage (loss of the formyl radical, CHO) and cleavage at the allylic position.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Proposed Fragment |
| 112 | [C₇H₁₂O]⁺ (Molecular Ion) |
| 97 | [M - CH₃]⁺ |
| 83 | [M - C₂H₅]⁺ |
| 69 | [M - C₃H₇]⁺ or [C₄H₅O]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Note: The data in this table is predicted based on general fragmentation patterns of α,β-unsaturated aldehydes.
While this compound itself is volatile and best analyzed by GC-MS, its formation in biological and food systems often originates from the degradation of non-volatile precursors. LC-MS is an invaluable tool for the analysis of these larger, more polar molecules. Common precursors to volatile aldehydes include lipid hydroperoxides and carotenoids.
LC-MS methods, often employing techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can separate and identify these precursors in complex mixtures. For example, the oxidation of polyunsaturated fatty acids leads to the formation of various lipid hydroperoxides, which can then decompose to form a range of volatile aldehydes, including this compound. Similarly, the degradation of carotenoids can also yield shorter-chain aldehydes. The ability to analyze these precursors by LC-MS provides crucial information about the pathways leading to the formation of volatile flavor and aroma compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and the extent of conjugation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde, typically appearing in the range of 1680-1705 cm⁻¹. Another characteristic feature is the C=C stretching vibration of the conjugated double bond, which is expected to appear around 1620-1640 cm⁻¹. The aldehydic C-H stretch will show a characteristic absorption around 2720 cm⁻¹. libretexts.orgpressbooks.pubspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions. Conjugated systems, such as the α,β-unsaturated aldehyde moiety in this compound, exhibit characteristic UV absorptions. The π → π* transition of the conjugated system is expected to result in a strong absorption maximum (λmax) in the range of 210-240 nm. youtube.commasterorganicchemistry.com This absorption is a key indicator of the presence of the conjugated enal system.
Gas Chromatography-Olfactometry (GC-O) for Aroma and Olfactory Characterization
Gas Chromatography-Olfactometry combines the high-resolution separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. As volatile compounds elute from the GC column, they are split into two paths: one leading to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port. At the sniffing port, a trained sensory panelist can detect and describe the odor of each individual compound as it emerges.
Techniques such as Aroma Extract Dilution Analysis (AEDA) are often employed in conjunction with GC-O to determine the relative potency of odorants. In AEDA, an aroma extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still detected is its flavor dilution (FD) factor, providing a measure of its odor potency.
Despite the utility of these methods, specific GC-O data for this compound, which would include its characteristic aroma descriptors as determined by a sensory panel, its retention index on various GC columns, and its FD factor or OAV in different matrices, remains uncharacterized in published research. While studies on other unsaturated aldehydes, including other C7 aldehydes, have been conducted, these findings cannot be directly extrapolated to this compound due to the unique influence of molecular structure on olfactory perception.
Consequently, without dedicated research applying GC-O to this specific compound, a detailed and scientifically validated discussion of its aroma and olfactory characterization using this technique cannot be provided. The creation of data tables detailing research findings is therefore not possible.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E)-3-methylhex-2-enal. These methods provide a molecular-level depiction of electron distribution and its influence on chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.commdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules like this compound. scispace.commdpi.com
DFT calculations can elucidate the electronic driving forces behind molecular interactions and predict sites of reactivity. mdpi.com For instance, the analysis of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can reveal the nucleophilic and electrophilic centers within the this compound molecule. This information is crucial for understanding its behavior in chemical reactions. While specific DFT studies on this compound are not extensively detailed in the provided results, the general applicability of DFT suggests it is a valuable tool for exploring its reactivity, such as in addition reactions across the carbon-carbon double bond or at the carbonyl group. nbu.ac.in
Ab Initio Methods for Energetic and Geometric Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular geometries and energies. researchgate.net
For this compound, ab initio calculations can be employed to determine its optimized molecular structure, including bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, these methods can calculate the molecule's energetic properties, such as its total electronic energy, enthalpy, and Gibbs free energy. researchgate.net This data is essential for understanding the molecule's stability and the thermodynamics of its reactions. For example, ab initio calculations could be used to compare the relative energies of this compound and its corresponding (Z)-isomer, providing insight into their relative stabilities.
Reaction Mechanism Elucidation through Transition State Theory
Transition state theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex (the transition state), which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org
Rice–Ramsperger–Kassel–Marcus (RRKM) Theory and Canonical Variational Transition-State Theory (CVT)
For unimolecular reactions, such as isomerizations or decompositions, Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a sophisticated statistical model used to calculate reaction rates. wikipedia.orgontosight.ai It extends the basic concepts of TST by considering the distribution of energy among the vibrational and rotational modes of the molecule. wikipedia.orgiupac.org The theory assumes that intramolecular vibrational energy redistribution is much faster than the reaction itself. wikipedia.org While direct applications of RRKM theory to this compound are not specified, it is a key theoretical tool for analyzing the kinetics of its potential unimolecular transformations under various conditions. walisongo.ac.id
Canonical Variational Transition-State Theory (CVT) is an extension of TST where the position of the transition state along the reaction path is varied to minimize the calculated rate constant for a given temperature. wikipedia.orgtaylorandfrancis.com This approach is particularly useful for reactions with no distinct energy barrier or a very flat potential energy surface. taylorandfrancis.com CVT, often coupled with quantum chemical calculations to map the potential energy surface, can provide more accurate rate constants compared to conventional TST. nih.gov For a molecule like this compound, CVT could be applied to study the kinetics of its reactions, such as hydrogen abstraction or addition reactions, by precisely locating the "bottleneck" of the reaction. sci-hub.se
Stereochemical Preferences and Conformational Analysis
The stereochemistry and conformational flexibility of this compound are critical to its chemical and physical properties.
The "(E)" designation in this compound specifies the stereochemistry at the C2-C3 double bond, indicating that the higher priority groups on each carbon (the aldehyde group on C2 and the ethyl group on C3) are on opposite sides of the double bond.
Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, rotations around the C3-C4 and C4-C5 single bonds lead to various conformers with different energies. Theoretical methods, such as molecular mechanics and quantum chemical calculations, can be used to identify the most stable conformers and the energy barriers between them. researchgate.net Understanding the preferred conformations is important as it can influence the molecule's reactivity and its interactions with other molecules. For example, the accessibility of the reactive sites in this compound can be dependent on its conformational state.
Applications in Complex Organic Synthesis and Materials Science Research
Chiral Building Block in Natural Product Synthesis
The molecular structure of (E)-3-methylhex-2-enal, featuring both an alkene and an aldehyde functional group, makes it a candidate for use in the synthesis of more complex molecules. However, its specific application as a chiral building block in the synthesis of natural products is not extensively documented in publicly available scientific literature.
There is no direct evidence in the reviewed literature of this compound being used as a precursor for the synthesis of Curacin A analogues. Research on Curacin A, a potent antimitotic natural product, has involved the synthesis of numerous analogues to improve its biological activity and stability. acs.org These syntheses often employ complex, multi-step pathways starting from different precursors, but this compound is not mentioned among them. acs.org
The use of this compound as an intermediate in the synthesis of biologically active amino acids is not described in the available scientific reports. Syntheses of novel amino acids typically involve established methods such as asymmetric synthesis, enzymatic resolutions, or modifications of existing amino acid skeletons.
Terpenes are a large and diverse class of naturally occurring organic compounds, and their synthesis is a significant area of research. uni-hannover.de They are known for their distinctive smells and are widely used in the perfume and food industries. uni-hannover.de While terpene synthases can convert linear precursors into a vast array of cyclic and acyclic structures, the specific role of this compound in the synthesis of complex terpene structures is not explicitly detailed in the surveyed literature. uni-hannover.decardiff.ac.uk The synthesis of terpenoids often involves intricate biosynthetic pathways or complex chemical strategies that build upon different foundational molecules. uni-hannover.decardiff.ac.uk
Development of Specialty Chemicals and Intermediates for Advanced Materials
The potential of this compound as a precursor for specialty chemicals and intermediates in the field of advanced materials has been considered. Its precursor, (E)-3-methylhex-2-ene, is noted for its use as a starting material in the production of specialty chemicals and polymers. guidechem.com However, specific applications and detailed research findings on the direct use of this compound for creating advanced materials are not substantially present in the current body of literature.
Research into Aroma Chemistry and Flavor Enhancers
The most significant and well-documented application of this compound is in the field of aroma chemistry and flavor enhancement. smolecule.comdoingsts.com Due to its distinct organoleptic properties, it is utilized as a flavoring agent and in fragrances. smolecule.com
Interactive Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C7H12O | nih.govchemspider.com |
| Molecular Weight | 112.17 g/mol | nih.gov |
| CAS Number | 38260-16-1 | nih.govchemsrc.com |
Table 2: Documented Applications of this compound
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Flavor & Fragrance | Flavoring Agent, Fragrance Component | Used for its pleasant aroma in various consumer products. smolecule.com |
| Flavor & Fragrance | Flavor Enhancer | Enhances savory and meat flavors, particularly with sulfurous compounds. doingsts.com |
Environmental Fate and Degradation Mechanisms in Research Contexts
Biodegradation Pathways in Environmental Systems
The biodegradation of (E)-3-methylhex-2-enal in environmental systems is anticipated to be facilitated by microbial activity. While specific enzymatic pathways for this compound have not been extensively detailed in scientific literature, microorganisms are known to metabolize a wide range of organic compounds, including unsaturated aldehydes. The initial steps of biodegradation would likely involve the enzymatic oxidation or reduction of the aldehyde and the carbon-carbon double bond.
Potential microbial degradation pathways for unsaturated aldehydes can include:
Oxidation of the aldehyde group: Microorganisms may initially oxidize the aldehyde functional group to a carboxylic acid, forming (E)-3-methylhex-2-enoic acid. This reaction is a common detoxification pathway in many organisms.
Reduction of the aldehyde group: Alternatively, the aldehyde could be reduced to the corresponding alcohol, (E)-3-methylhex-2-en-1-ol.
Saturation of the double bond: The carbon-carbon double bond may be reduced to yield 3-methylhexanal (B98541).
Cleavage of the carbon chain: Following initial transformations, the carbon backbone can be further broken down through processes like beta-oxidation, ultimately leading to mineralization into carbon dioxide and water.
Studies on other unsaturated aldehydes have shown that microorganisms such as Saccharomyces cerevisiae are capable of metabolizing them, which suggests that similar pathways could exist for this compound. mdpi.com The efficiency of these biodegradation processes would depend on various environmental factors, including the microbial population present, temperature, pH, and the availability of other nutrients.
Abiotic Degradation Studies (e.g., Ozonation)
Abiotic degradation mechanisms, particularly reactions with atmospheric oxidants, play a significant role in the environmental fate of volatile organic compounds like this compound. Ozonolysis, the reaction with ozone (O₃), is a key abiotic degradation pathway for unsaturated compounds in the atmosphere.
The ozonolysis of an alkene involves the cleavage of the carbon-carbon double bond. wikipedia.orgbyjus.commasterorganicchemistry.com Following the Criegee mechanism, ozone initially adds across the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. wikipedia.org This ozonide can then be cleaved under different conditions to yield various products.
For this compound, the cleavage of the double bond would be expected to yield two primary carbonyl products:
Propanal: Arising from the cleavage of the bond between the second and third carbons.
Glyoxal (B1671930): Arising from the cleavage of the bond at the aldehyde end.
A similar compound, 3-methylhex-3-ene, upon oxidative ozonolysis, yields a ketone and a carboxylic acid. doubtnut.comsarthaks.comyoutube.comdoubtnut.com This suggests that under oxidative workup conditions, the aldehyde fragments from the ozonolysis of this compound could be further oxidized.
Ozonolysis Rate Coefficients for Various Unsaturated Aldehydes
| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Acrolein | 1.5 x 10⁻¹⁸ |
| Crotonaldehyde | 3.5 x 10⁻¹⁸ |
| Methacrolein | 1.2 x 10⁻¹⁷ |
Role in Atmospheric Chemistry and Air Quality Research
As a volatile organic compound, this compound can participate in a variety of atmospheric photochemical reactions, influencing air quality. The atmospheric degradation of unsaturated aldehydes is primarily initiated by reaction with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃).
The reaction with OH radicals is typically the dominant daytime degradation pathway for aldehydes. This reaction can proceed via two main routes: abstraction of the aldehydic hydrogen or addition of the OH radical to the carbon-carbon double bond. For unsaturated aldehydes, OH addition to the double bond is often the major pathway. rsc.orgnih.govsemanticscholar.orgcopernicus.org
The atmospheric oxidation of this compound and other unsaturated aldehydes can contribute to the formation of secondary organic aerosols (SOAs). researchgate.netcopernicus.orgnih.govcopernicus.orgnoaa.gov SOAs are microscopic particles that can have significant impacts on climate and human health. The oxidation products of unsaturated aldehydes can have lower volatility than the parent compound, allowing them to partition into the aerosol phase. The presence of nitrogen oxides (NOx) can influence the chemical pathways and the yield of SOA from the photooxidation of unsaturated aldehydes. researchgate.netcopernicus.org
The atmospheric lifetime of this compound will be determined by the combined rates of its reactions with OH radicals, NO₃ radicals, and O₃. While a specific lifetime has not been calculated, it is expected to be relatively short, on the order of hours to days, due to the reactivity of the alkene and aldehyde functional groups.
Atmospheric Reaction Rate Coefficients for Related Unsaturated Aldehydes
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Methacrolein | OH | 3.3 x 10⁻¹¹ |
| Crotonaldehyde | OH | 3.8 x 10⁻¹¹ |
| 3-Methyl-2-butenal (B57294) | OH | 6.21 x 10⁻¹¹ rsc.org |
Future Directions and Emerging Research Avenues for E 3 Methylhex 2 Enal
Exploration of Novel Catalytic Systems for Sustainable Production
The sustainable production of α,β-unsaturated aldehydes like (E)-3-methylhex-2-enal is a key area of research, moving away from traditional chemical methods towards more environmentally benign catalytic systems. acs.org Future research is focused on several promising areas:
Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. rsc.org Research into novel organocatalysts for the synthesis of α,β-unsaturated aldehydes is ongoing, with a focus on improving efficiency and selectivity under mild reaction conditions. researchgate.net Visible-light-promoted organocatalytic aerobic oxidation is one such avenue being explored for the synthesis of these compounds from their corresponding silyl (B83357) enol ethers. rsc.org
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The biocatalytic production of aldehydes is being investigated using enzymes like alcohol oxidases in continuous-flow microreactors, which allows for high oxygen transfer rates and improved enzyme stability. beilstein-journals.orgmdpi.com
Palladium-Based Catalysis: Recent advancements have demonstrated the synthesis of linear α,β-unsaturated aldehydes at room temperature using a palladium catalyst with molecular oxygen as the oxidant. acs.org Further exploration of such systems could lead to highly efficient and sustainable production methods.
| Catalytic System | Description | Potential Advantages |
| Organocatalysis | Employs small organic molecules to catalyze reactions. | Metal-free, milder reaction conditions, reduced toxicity. |
| Biocatalysis | Utilizes enzymes or whole-cell systems for synthesis. | High selectivity, environmentally friendly, operates under mild conditions. |
| Palladium-Based Catalysis | Uses palladium complexes to facilitate dehydrogenation. | High efficiency, use of clean oxidants like molecular oxygen. |
Advanced Mechanistic Studies of Biological Transformations
Understanding the biological transformations of this compound is crucial for harnessing its potential in various applications and for elucidating its biological roles. Future research in this area will likely focus on:
Enzymatic Reduction: Ene-reductases are known to catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds. researchgate.net Detailed mechanistic studies of the interaction of this compound with specific ene-reductases will be essential for developing stereoselective reduction processes.
Metabolic Pathways: Elucidating the metabolic fate of this compound in various organisms is a key research goal. This includes identifying the enzymes involved in its oxidation, reduction, and conjugation, as well as the resulting metabolites.
Computational Modeling: In silico studies, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, will play a vital role in understanding the binding of this compound to enzyme active sites and in predicting the stereochemical outcomes of its transformations.
Development of Highly Stereoselective Biosynthetic Mimics
The development of synthetic methods that mimic biological processes is a rapidly growing field. For this compound, this involves creating catalytic systems that can replicate the high stereoselectivity observed in enzymatic reactions.
Chiral Organocatalysts: Designing chiral secondary amine catalysts that can mimic the function of enzymes in promoting asymmetric reactions of α,β-unsaturated aldehydes is a promising approach. researchgate.net
Biomimetic Cascade Reactions: Developing one-pot reactions that combine multiple catalytic steps to mimic biosynthetic pathways will be a focus of future research. These cascades can improve efficiency and reduce waste by avoiding the isolation of intermediates. mdpi.comrsc.org
Integration into Advanced Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis, which combines the best of both chemical and enzymatic catalysis, offers a powerful approach for the efficient and sustainable production of complex molecules. nih.govwiley-vch.de The integration of this compound into these strategies is a promising area of research.
Enzyme-Metal Cascade Reactions: Combining enzymatic transformations with metal-catalyzed reactions in a single pot can lead to novel and efficient synthetic routes. mdpi.com For instance, an enzymatic reduction could be followed by a metal-catalyzed cross-coupling reaction.
Flow Chemistry: The use of continuous-flow reactors for chemoenzymatic processes can improve reaction efficiency, scalability, and safety. beilstein-journals.org Immobilized enzymes can be used in these systems to facilitate catalyst recycling and product purification. nih.gov
Synthesis of Chiral Building Blocks: Chiral alcohols and amines are valuable intermediates in the pharmaceutical industry. nih.gov Chemoenzymatic strategies starting from α,β-unsaturated aldehydes like this compound can provide efficient routes to these chiral molecules. rsc.org
| Chemoenzymatic Strategy | Description | Application for this compound |
| Enzyme-Metal Cascade | Sequential reactions using both enzymes and metal catalysts. | Stereoselective reduction followed by C-C bond formation. |
| Flow Chemistry | Continuous reaction process in a microreactor. | Scalable and controlled synthesis of derivatives. |
| Chiral Intermediate Synthesis | Production of enantiomerically pure compounds. | Synthesis of chiral alcohols and amines for pharmaceuticals. |
Elucidation of Broader Ecological Significance and Inter-species Communication Roles
Volatile organic compounds, including aldehydes, play a critical role in mediating interactions between organisms. researchgate.net The ecological significance of this compound is an area ripe for exploration.
Semiochemical Activity: Investigating the role of this compound as a semiochemical in insect communication is a key research direction. plantprotection.plplantprotection.pl This includes its potential function as a pheromone or allomone.
Plant-Insect Interactions: Many plant species release C6- and C9-aldehydes upon damage, which can act as defense compounds or as signals to attract natural enemies of herbivores. nih.gov Research is needed to determine if this compound, a C7-aldehyde, plays a similar role in plant defense.
Metabarcoding and Ecological Networks: Advanced molecular techniques like metabarcoding can be used to identify potential ecological interactions involving insects and the chemical cues they use, which may include this compound. peerj.com
Q & A
Q. What are the optimal synthetic routes for (E)-3-methylhex-2-enal, and how can reaction conditions be systematically optimized?
this compound is typically synthesized via aldol condensation or oxidation of allylic alcohols. To optimize yield and selectivity:
- Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and byproducts.
- Adjust catalysts (e.g., acidic or basic conditions) and temperature gradients to favor the (E)-isomer.
- Perform kinetic studies to identify rate-limiting steps and improve reaction efficiency .
Q. How can researchers reliably characterize the stereochemistry and purity of this compound?
- Stereochemical confirmation : Use nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., values) to distinguish (E) and (Z) isomers.
- Purity assessment : Combine high-performance liquid chromatography (HPLC) with UV-Vis detection and elemental analysis to verify purity (>95% recommended for reproducibility).
- Reference data : Cross-validate spectral data with published databases (e.g., PubChem) to resolve ambiguities .
Q. What standard analytical techniques are used to quantify this compound in complex mixtures?
- Gas chromatography (GC) : Ideal for volatile compounds; pair with flame ionization detection (FID) for quantification.
- Mass spectrometry (MS) : Use selected ion monitoring (SIM) to enhance sensitivity in trace analysis.
- Calibration curves : Prepare using certified reference materials (CRMs) to ensure accuracy .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved in structural elucidation?
- Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities.
- Methodology :
Re-run spectra under standardized conditions (solvent, temperature).
Use 2D NMR (e.g., HSQC, HMBC) to confirm carbon-proton correlations.
Apply computational chemistry (DFT calculations) to predict shifts and validate assignments .
- Data reconciliation : Publish raw spectral data alongside analysis protocols to enable peer verification .
Q. What experimental designs are effective for studying the kinetic stability of this compound under varying environmental conditions?
- Degradation studies :
- Expose the compound to controlled light, heat, or humidity.
- Track decomposition products via time-resolved GC-MS.
- Statistical modeling : Use Arrhenius plots to predict shelf-life and identify degradation pathways.
- Replicates : Include triplicate samples and negative controls to minimize batch variability .
Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic addition reactions?
- Experimental approach :
Conduct reactions in solvents of varying polarity (e.g., hexane vs. ethanol).
Adjust pH using buffers (acidic for protonation, basic for deprotonation).
Monitor regioselectivity and stereoselectivity via NMR.
Q. What strategies address contradictions in bioactivity studies of this compound across different model organisms?
- Hypothesis testing : Evaluate species-specific metabolic pathways (e.g., cytochrome P450 activity) that may alter compound efficacy.
- Dose-response curves : Use standardized units (e.g., IC₅₀) and include positive/negative controls.
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent carriers) .
Data Presentation and Reproducibility
Q. How should researchers document and present spectral data for this compound to ensure reproducibility?
- Recommended format :
| Technique | Conditions | Key Peaks | Reference |
|---|---|---|---|
| NMR | CDCl₃, 400 MHz | δ 9.48 (d, 1H), 5.82 (m, 1H) |
- Metadata : Include instrument calibration details, solvent purity, and temperature settings .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in toxicity studies?
- Non-linear regression : Fit data to Hill or logistic models to estimate EC₅₀ values.
- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD).
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
Handling Contradictory Findings
Q. How can iterative research processes resolve contradictions in the catalytic efficiency of this compound synthesis?
- Iterative design :
Formulate hypotheses based on initial data (e.g., catalyst A vs. B).
Refine variables (e.g., ligand structure, solvent) in subsequent experiments.
Use Bayesian statistics to update probability models for optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
